1-Phenyl-3-(pyren-1-yl)prop-2-en-1-one
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Overview
Description
1-Phenyl-3-(pyren-1-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system This compound is known for its unique structural features, which include a phenyl ring and a pyrene ring system
Preparation Methods
1-Phenyl-3-(pyren-1-yl)prop-2-en-1-one can be synthesized through the condensation reaction of pyrene-1-carbaldehyde and acetophenone in ethanol solution at room temperature . The reaction involves the formation of a carbon-carbon double bond between the carbonyl carbon of acetophenone and the α-carbon of pyrene-1-carbaldehyde. The phenyl ring forms a dihedral angle of 39.10° with the pyrene ring system
Chemical Reactions Analysis
1-Phenyl-3-(pyren-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Phenyl-3-(pyren-1-yl)prop-2-en-1-one has been explored for various scientific research applications:
Biology: Its potential as a fluorescent probe for biological imaging and sensing applications has been investigated.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism by which 1-Phenyl-3-(pyren-1-yl)prop-2-en-1-one exerts its effects is primarily through its ability to participate in π-π stacking interactions and other non-covalent interactions. These interactions can influence the compound’s photophysical properties and its ability to interact with biological macromolecules. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with DNA and proteins, potentially leading to therapeutic effects.
Comparison with Similar Compounds
1-Phenyl-3-(pyren-1-yl)prop-2-en-1-one can be compared with other chalcone derivatives and pyrene-containing compounds:
Chalcone Derivatives: Compounds like (E)-1-(3-(prop-2-yn-1-yloxy)phenyl)-3-(pyren-1-yl)prop-2-en-1-one share similar structural features and photophysical properties.
Pyrene-Containing Compounds: Compounds such as (E)-3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one and (E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one have similar aromatic systems and can be used for comparison in terms of their chemical reactivity and applications
Properties
CAS No. |
192750-08-6 |
---|---|
Molecular Formula |
C25H16O |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-phenyl-3-pyren-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C25H16O/c26-23(18-5-2-1-3-6-18)16-14-17-9-10-21-12-11-19-7-4-8-20-13-15-22(17)25(21)24(19)20/h1-16H |
InChI Key |
ZHRGEOMRSRIMNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origin of Product |
United States |
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